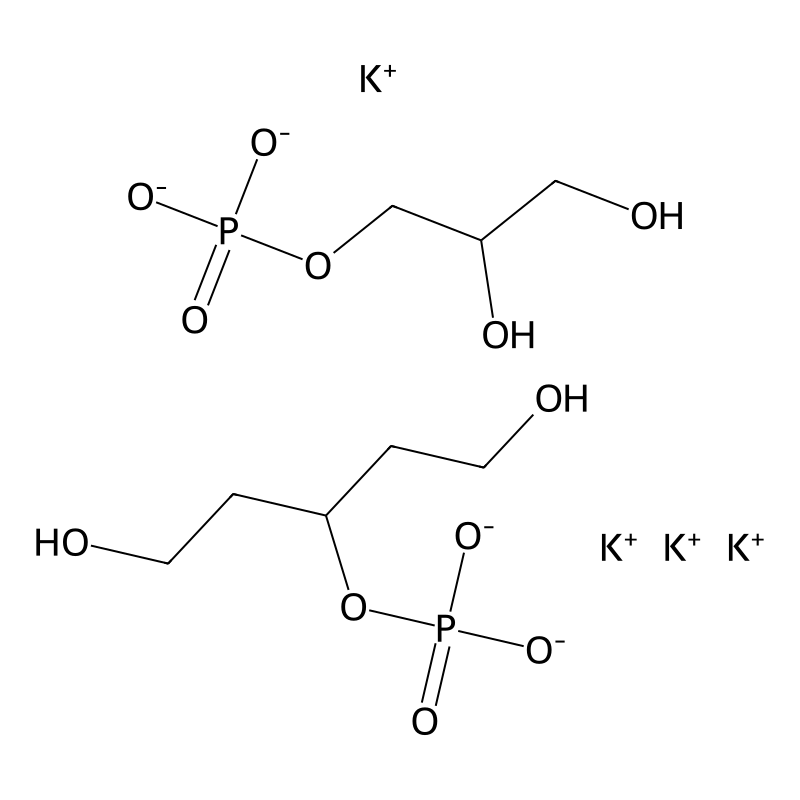

Potassium glycerophosphate trihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent

One of the primary uses of potassium glycerophosphate trihydrate is as a buffer in biological research. Buffers help maintain a stable pH in a solution, which is crucial for many biochemical reactions. Potassium glycerophosphate trihydrate has a buffering capacity in the range of pH 10.5-11.5 []. This makes it suitable for buffering reactions involving weak acids or bases [].

Here are some specific examples of where potassium glycerophosphate trihydrate can be used as a buffer:

- Enzyme assays: Maintaining a constant pH is essential for optimal enzyme activity. Potassium glycerophosphate trihydrate can be used to buffer the reaction medium in enzyme assays, ensuring accurate results [].

- Cell culture: Cells are sensitive to changes in pH. Potassium glycerophosphate trihydrate can be used to buffer cell culture media, creating a stable environment for cell growth [].

Other Potential Applications

In addition to its use as a buffer, potassium glycerophosphate trihydrate may have other potential applications in scientific research. Some studies suggest that it may have:

- Antimicrobial properties: One study found that potassium glycerophosphate trihydrate could inhibit the growth of the yeast Saccharomyces cerevisiae []. However, more research is needed to confirm this effect and explore its potential applications.

- Role in cell signaling: Potassium glycerophosphate is a precursor to glycerol-3-phosphate, which is involved in cellular signaling pathways []. More research is needed to understand the specific role of potassium glycerophosphate trihydrate in these processes.

Potassium glycerophosphate trihydrate is a chemical compound with the molecular formula C₈H₁₈K₄O₁₂P₂ and a molecular weight of approximately 248.25 g/mol. It appears as a colorless to pale yellow solid or liquid, depending on its form and purity. This compound is a salt derived from glycerophosphoric acid and potassium, and it is recognized for its role as a source of both potassium and phosphate ions in various applications, particularly in biochemistry and nutrition .

This reaction highlights the compound's utility in providing essential ions for biochemical processes.

Potassium glycerophosphate trihydrate exhibits various biological activities, particularly in the fields of nutrition and medicine. It serves as a source of potassium, which is vital for maintaining proper cellular function, nerve transmission, and muscle contraction. Additionally, the phosphate component plays a crucial role in energy metabolism and cellular signaling pathways. Studies have shown that potassium glycerophosphate can enhance cell proliferation and support metabolic processes in various cell types .

The synthesis of potassium glycerophosphate trihydrate can be achieved through several methods:

- Neutralization Reaction: Glycerophosphoric acid can be neutralized with potassium hydroxide or potassium carbonate to form potassium glycerophosphate.

- Precipitation Method: Mixing solutions of potassium salts with glycerophosphoric acid leads to the precipitation of potassium glycerophosphate, which can then be crystallized to obtain the trihydrate form.

- Recrystallization: Purification through recrystallization from aqueous solutions ensures the formation of high-purity potassium glycerophosphate trihydrate .

Potassium glycerophosphate trihydrate has diverse applications across several fields:

- Nutritional Supplements: It is commonly used in dietary supplements due to its role as a source of potassium and phosphate.

- Pharmaceuticals: The compound is utilized in formulations for intravenous fluids and electrolyte replacements.

- Food Industry: It serves as an additive to enhance nutritional value and stability in food products.

- Cosmetics: Potassium glycerophosphate is included in cosmetic formulations for its moisturizing properties .

Research has indicated that potassium glycerophosphate interacts with various biological systems. For instance, studies have shown that it can influence cellular metabolism by modulating phosphate levels, which are crucial for ATP synthesis. Furthermore, its interaction with other electrolytes may affect osmotic balance and cellular hydration status .

In vitro studies have also demonstrated that it can enhance the growth of certain cell lines, suggesting potential applications in tissue engineering and regenerative medicine.

Several compounds share similarities with potassium glycerophosphate trihydrate, particularly in their chemical structure or biological functions:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sodium glycerophosphate | C₃H₉NaO₄P | Sodium salt variant; used similarly in nutrition |

| Calcium glycerophosphate | C₈H₁₈CaO₁₂P₂ | Provides calcium; used in dietary supplements |

| Magnesium glycerophosphate | C₈H₁₈MgO₁₂P₂ | Source of magnesium; supports muscle function |

Uniqueness: Potassium glycerophosphate trihydrate stands out due to its specific role as a source of both potassium and phosphate ions, making it particularly valuable in both nutritional supplementation and biochemistry applications. Its ability to support cellular functions while providing essential electrolytes differentiates it from other similar compounds.

Chemical Synthesis Pathways

Industrial Production via Glycerol-Phosphoric Acid Neutralization

The primary industrial synthesis route for potassium glycerophosphate trihydrate involves the direct reaction between glycerol and phosphoric acid, followed by neutralization with potassium hydroxide. This conventional approach represents the most widely implemented method in commercial production facilities due to its relatively straightforward process parameters and consistent product yields.

The fundamental reaction mechanism proceeds through an esterification process where glycerol undergoes controlled reaction with phosphoric acid under specific temperature and pressure conditions. Research indicates that optimal reaction conditions typically require temperatures ranging from 120 to 145 degrees Celsius, with careful pH control maintained between 3.0 and 5.5 throughout the process. The reaction environment necessitates steam introduction at pressures of 0.4 to 0.5 megapascals to facilitate proper molecular interaction and prevent unwanted side reactions.

Following the initial esterification stage, the neutralization process involves the addition of potassium hydroxide solution to achieve the desired potassium salt formation. Industrial protocols typically employ 30 percent potassium hydroxide solutions, with the reaction mixture subjected to reflux conditions for 8 to 12 hours to ensure complete conversion. The pH during neutralization must be carefully controlled between 8.0 and 11.0 to optimize product formation while minimizing impurity generation.

Contemporary manufacturing processes have demonstrated that controlled crystallization conditions are essential for incorporating the three water molecules into the final trihydrate structure. The presence of these water molecules significantly affects the physical properties of the compound, including its solubility characteristics and stability under varying environmental conditions.

High-Temperature Polymerization and Dehydration Processes

Advanced synthesis methodologies employ high-temperature processing combined with controlled dehydration to achieve superior product purity and yield characteristics. These sophisticated approaches utilize vacuum conditions and precise temperature control to facilitate optimal molecular arrangement during the formation process.

The dehydration process typically operates under vacuum conditions ranging from 600 to 700 millimeters of mercury, with initial heating stages conducted at 120 degrees Celsius for approximately 2 hours. Subsequently, the temperature is elevated to 140 degrees Celsius while maintaining the vacuum environment for an additional 5 hours to ensure complete moisture removal and proper molecular structuring.

Research findings indicate that steam recovery systems play a crucial role in this methodology, where effluent vapors including alcohol and water are condensed through specialized condenser systems and subsequently separated using water trap mechanisms. The alcohol layer is typically recycled back into the reactor to promote complete esterification, while the water layer serves as an indicator for reaction completion assessment.

The reflux temperature maintenance represents a critical parameter in these high-temperature processes, requiring continuous stirring for 5 to 6 hours under controlled vacuum and temperature conditions. This extended processing period ensures thorough molecular interaction and optimal product formation characteristics.

Alternative Routes Using Potassium Chloride and Phosphoric Acid Reactants

Alternative synthesis pathways utilize potassium chloride as the primary potassium source, reacting directly with phosphoric acid under controlled stoichiometric conditions. This approach offers significant advantages in terms of raw material availability and cost-effectiveness, particularly in large-scale industrial applications.

The reaction parameters for this alternative route require specific molar ratios of phosphorus to potassium, typically maintained at approximately 1.3:1, with preferred ratios ranging from 1.5:1 to 2.0:1 for optimal product formation. Processing temperatures must be maintained below 200 degrees Celsius, generally between 130 and 200 degrees Celsius, with preferred operating ranges of 150 to 190 degrees Celsius.

Research demonstrates that temperatures below 130 degrees Celsius result in impractically slow reaction kinetics, while temperatures exceeding 200 degrees Celsius lead to the formation of undesirable byproducts that compromise product quality. The process incorporates a specialized two-step procedure for hydrogen chloride removal, which is essential for achieving the desired low chloride content in the final product.

The manufacturing approach yields potassium phosphate products with residual chloride content below 2 weight percent, with premium grades achieving less than 1 weight percent chloride contamination. This exceptionally low chloride content makes the product suitable for specialized applications requiring high purity standards.

Biological Synthesis and Enzymatic Pathways

Glycerol 3-Phosphate Dehydrogenase Complex in Mitochondrial Metabolism

The biological synthesis of potassium glycerophosphate trihydrate involves sophisticated enzymatic pathways centered around the glycerol 3-phosphate dehydrogenase complex within mitochondrial metabolic systems. This enzymatic mechanism represents a fundamental pathway for phosphate incorporation into glycerol-based molecules through cellular metabolism.

The mitochondrial glycerol 3-phosphate dehydrogenase complex functions as the primary oxidizing enzyme, converting glycerophosphate substrates into dihydroxyacetone phosphate while simultaneously facilitating electron transfer directly into the electron transport chain. This process creates a direct link between phosphate metabolism and cellular energy production through adenosine triphosphate synthesis.

Research findings indicate that potassium glycerophosphate acts as an effective donor of inorganic phosphate within biological systems, undergoing hydrolysis to release both inorganic phosphate and glycerol components. These released components become integrated into various metabolic pathways essential for cellular function and energy production.

The enzymatic conversion process demonstrates significant influence on cellular bioenergetics and mitochondrial function, particularly within vascular smooth muscle cells. Environmental factors including pH variations and temperature fluctuations substantially affect the efficiency and direction of these enzymatic reactions.

Escherichia coli Enzymatic Systems for Phosphatidylglycerophosphate Formation

Bacterial enzymatic systems, particularly those found in Escherichia coli, provide alternative biological pathways for glycerophosphate synthesis through phosphatidylglycerophosphate formation mechanisms. These microbial systems offer unique advantages for understanding the fundamental biochemical processes underlying phosphate incorporation into glycerol-based molecules.

Studies demonstrate that Escherichia coli cells maintain distinct inorganic and polyphosphate pools when grown in phosphate-excess media, with these pools remaining associated with cellular structures under normal saline conditions. However, when cells are exposed to 2 molar potassium chloride concentrations, cellular alterations occur that permit the release of most orthophosphate and approximately one-third of the polyphosphate through osmotic shock mechanisms.

The cellular response to varying salt concentrations reveals important insights into phosphate metabolism regulation. At lower salt concentrations, beta-mercaptoethanol enhances the salt effect but demonstrates no independent activity in phosphate release. At equivalent ionic strengths, various monovalent ionic compounds, including the sodium salt of ethylenediaminetetraacetic acid, behave similarly to potassium chloride in altering cellular susceptibility to osmotic shock.

Resting cells exhibit resistance to salt-induced alterations when energy sources such as glucose are present in the reaction mixture. Cells depleted of phosphate reserves demonstrate immediate phosphate incorporation when suspended in phosphate-containing media with energy sources, exhibiting the phenomenon known as overcompensation.

Environmental and Industrial Optimization

Chloride Ion Removal Strategies in Large-Scale Production

Chloride ion contamination represents a significant challenge in large-scale potassium glycerophosphate trihydrate production, necessitating sophisticated removal strategies to achieve commercial-grade purity standards. Industrial processes have developed comprehensive approaches to minimize chloride content while maintaining high product yields and economic viability.

The most effective chloride removal strategy involves the implementation of two-step hydrogen chloride stripping procedures during the synthesis process. This methodology enables the recovery of hydrogen chloride in hydrochloric acid form with concentrations exceeding 20 weight percent, providing both purification benefits and valuable byproduct recovery.

Temperature control represents a critical parameter in chloride removal optimization, with processing temperatures maintained below 200 degrees Celsius to prevent the formation of chloride-containing impurities. The specific temperature range of 150 to 190 degrees Celsius provides optimal conditions for chloride elimination while preserving product integrity.

Molar ratio optimization plays an essential role in chloride minimization strategies. Research demonstrates that phosphorus to potassium molar ratios of 1.5:1 to 2.0:1 provide superior chloride removal characteristics compared to lower ratios. These optimized ratios enable the production of potassium glycerophosphate trihydrate with residual chloride content below 1 weight percent in premium applications.

Waste Management and Byproduct Utilization in Industrial Processes

Industrial production of potassium glycerophosphate trihydrate generates various waste streams and byproducts that require effective management strategies to achieve environmental sustainability and economic optimization. Contemporary manufacturing approaches emphasize the conversion of waste materials into valuable secondary products, particularly in the context of biodiesel-derived crude glycerol utilization.

Crude glycerol derived from biodiesel production represents a significant raw material source for potassium glycerophosphate synthesis, with acidification processes enabling simultaneous glycerol purification and potassium salt recovery. Research demonstrates that optimal acidification conditions using phosphoric acid at 70 degrees Celsius with molar ratios of crude glycerol to phosphoric acid of 1:0.5 achieve glycerol purity increases from 43.3 percent to 67.63 percent by weight.

The acidification process yields potassium phosphate salt with recovery rates of 6.78 percent by weight, identified as potassium dihydrogen phosphate through infrared spectroscopy and X-ray fluorescence analysis. This recovered salt contains 50 percent potassium oxide and 47.9 percent phosphorus pentoxide, meeting commercial specifications for fertilizer applications.

Process optimization studies reveal that three distinct phases form during acidification: free fatty acids in the upper layer, turbid glycerol-rich liquid in the middle layer, and solid residues in the lower layer. The formation of these distinct phases enables efficient separation and recovery of valuable components while minimizing waste generation.

| Process Parameter | Optimal Condition | Product Yield | Purity Achievement |

|---|---|---|---|

| Temperature | 70°C | 6.78% salt recovery | 67.63% glycerol purity |

| Molar Ratio (CG:H₃PO₄) | 1:0.5 | 13.562g salt/200g CG | 50% K₂O, 47.9% P₂O₅ |

| Processing Time | 30 minutes | Three-phase separation | Commercial fertilizer grade |

| Mixing Speed | 250 rpm | Complete neutralization | Low impurity content |

The environmental benefits of waste utilization extend beyond raw material conservation to include reduced disposal requirements and decreased environmental impact from industrial operations. The phosphoric acid neutralization process effectively converts alkaline catalyst residues into useful phosphate salts while simultaneously breaking down soap compounds into free fatty acids and recoverable salts.

Core Metabolic Functions

Glycerolipid Synthesis and Membrane Phospholipid Assembly

Potassium glycerophosphate trihydrate provides Gro3P, the foundational substrate for glycerolipid biosynthesis. Gro3P undergoes acylation in the endoplasmic reticulum to form lysophosphatidic acid, which is further esterified to produce phosphatidic acid—a precursor for triglycerides and phospholipids [2] [5]. This pathway is indispensable for membrane biogenesis and lipid droplet formation in adipocytes and hepatocytes.

Key Enzymatic Steps in Glycerolipid Synthesis

| Enzyme | Localization | Function |

|---|---|---|

| Glycerol-3-phosphate acyltransferase (GPAT) | Mitochondrial/ER membranes | Catalyzes Gro3P acylation to lysophosphatidic acid |

| 1-Acylglycerol-3-phosphate acyltransferase (AGPAT) | Endoplasmic reticulum | Adds second acyl chain to form phosphatidic acid |

In pancreatic β-cells, Gro3P derived from glycolysis or potassium glycerophosphate trihydrate enhances triglyceride synthesis under high glucose conditions, linking carbohydrate metabolism to lipid storage [2].

Glycerophosphate Shuttle System for NADH Recycling

The glycerophosphate shuttle, facilitated by cytosolic and mitochondrial glycerol-3-phosphate dehydrogenases (GPD1 and GPD2), transfers reducing equivalents from cytosolic NADH to mitochondrial FADH₂. Potassium glycerophosphate trihydrate contributes Gro3P, which is oxidized by GPD2 in the mitochondrial intermembrane space, regenerating NAD⁺ for glycolytic continuity [4] [5].

$$ \text{NADH} + \text{Dihydroxyacetone phosphate} \xrightarrow{\text{GPD1}} \text{Gro3P} + \text{NAD}^+ $$

$$ \text{Gro3P} + \text{FAD} \xrightarrow{\text{GPD2}} \text{Dihydroxyacetone phosphate} + \text{FADH}_2 $$

This shuttle is less energy-efficient than the malate-aspartate system but dominates in tissues with high lipid synthesis rates, such as liver and adipose tissue [5].

Compartmentalized Enzyme Complexes (Mitochondrial vs. Cytosolic GPDs)

- Cytosolic GPD1: Anchored to the outer mitochondrial membrane, it reduces dihydroxyacetone phosphate to Gro3P using NADH, coupling glycolysis to lipid synthesis [5].

- Mitochondrial GPD2: Embedded in the inner mitochondrial membrane, it oxidizes Gro3P to dihydroxyacetone phosphate, transferring electrons to ubiquinone in the electron transport chain (ETC) [4] [5].

Compartmentalization ensures spatial regulation of Gro3P pools, preventing futile cycles while supporting simultaneous lipid synthesis and ATP production.

Enzymatic Regulation

Kinetic Modulation of Glycerol-3-Phosphate Phosphatase (G3PP)

Glycerol-3-phosphate phosphatase (G3PP), encoded by the PGP gene, hydrolyzes Gro3P to glycerol, diverting glucose carbons away from lipid synthesis. Its activity is substrate-dependent, with maximal efficiency at Gro3P concentrations >1 mM—conditions prevalent during hyperglycemia [2].

Factors Influencing G3PP Activity

- pH: Acidic conditions favor cyclic phosphate ester formation, reducing Gro3P availability for lipid synthesis [3].

- Cations: Mg²⁺ and Ca²⁺ inhibit cyclic phosphate production, shifting G3PP toward glycerol synthesis [3].

In β-cells, G3PP suppression elevates Gro3P levels by 40–60%, driving triglyceride accumulation and glucolipotoxicity [2].

Redox Balance Maintenance via NADH/NAD⁺ Homeostasis

The glycerophosphate shuttle modulates cytosolic NADH/NAD⁺ ratios, which influence glycolytic flux and lactate production. Potassium glycerophosphate trihydrate-derived Gro3P supports NAD⁺ regeneration, preventing redox imbalance during rapid glucose oxidation [4] [5].

$$ \text{NADH/NAD}^+ \text{ Ratio} = \frac{[\text{NADH}]}{[\text{NAD}^+]} \propto \text{Gro3P Shuttle Activity} $$

Hepatocytes with impaired GPD2 activity exhibit 30% higher lactate/pyruvate ratios, indicating disrupted redox equilibrium [5].

Cross-Talk with Tricarboxylic Acid (TCA) Cycle Intermediates

Gro3P metabolism intersects with the TCA cycle via the electron shuttle. Mitochondrial FADH₂ from GPD2 enters the ETC at complex II, yielding 1.5 ATP molecules per FADH₂—compared to 2.5 ATP from NADH [4]. This integration regulates ATP/ROS balance, as excessive electron flux through GPD2 increases superoxide production [2].

Metabolite Interactions

- α-Ketoglutarate: Allosterically inhibits GPD2, linking TCA cycle activity to Gro3P oxidation [2].

- Succinyl-CoA: Competes with FAD for binding to GPD2, fine-tuning electron transfer rates [2].

In adipocytes, Gro3P-dependent ROS generation activates PPARγ, promoting adipogenesis and lipid storage [2].

Cardiovascular and Vascular Biology Studies

Role in Vascular Smooth Muscle Cell Bioenergetics and Calcification

Potassium glycerophosphate trihydrate has emerged as a crucial compound in cardiovascular research, particularly in studies investigating vascular smooth muscle cell (VSMC) function and pathological calcification processes. Research has demonstrated that treatment with beta-glycerophosphate at concentrations of 10 millimolar significantly enhances mitochondrial oxidative phosphorylation by serving as a phosphate donor. This compound functions as a key regulator of cellular bioenergetics in VSMCs, where it modifies critical parameters of mitochondrial function and cellular energy metabolism.

Studies utilizing human aortic smooth muscle cells have shown that exposure to elevated phosphate concentrations comparable to those observed in hyperphosphatemic conditions (greater than 1.4 millimolar) results in dose-dependent increases in mineral deposition. The mechanism involves activation of sodium-dependent phosphate cotransporters, specifically the Pit-1 transporter, which mediates the cellular uptake of phosphate and subsequent osteoblastic differentiation of VSMCs. This process is characterized by enhanced expression of osteocalcin and Cbfa-1, key markers of osteoblastic phenotype transformation.

The role of potassium glycerophosphate trihydrate in vascular calcification extends beyond simple phosphate provision. Research has identified that large-conductance calcium-activated potassium channels play a protective role against vascular calcification. Activation of these channels using specific openers significantly alleviates calcification by decreasing calcium content and alkaline phosphatase activity in beta-glycerophosphate-treated VSMCs. Furthermore, these studies have demonstrated that channel activation reduces expression of osteogenic genes including osteocalcin and osteopontin, while simultaneously increasing expression of alpha-smooth muscle actin protein.

Mitochondrial Dysfunction and Oxidative Stress Mechanisms

The compound's impact on mitochondrial function represents a fundamental aspect of its cardiovascular applications. Phosphate starvation studies have revealed that depletion of phosphate increases mitochondrial membrane potential in higher eukaryotes. This phenomenon occurs through a mechanism involving mainly mitochondrial ATP hydrolysis pathways, utilizing the exchange of differentially charged nucleotides to generate membrane potential. The process is mediated by the F1 subunit of ATP synthase, which catalyzes ATP hydrolysis to maintain mitochondrial energetics.

Research in human embryonic kidney cells and melanoma cell lines has demonstrated that phosphate depletion induces higher mitochondrial membrane potential, resulting in more connected and elongated mitochondrial networks. This enhancement in mitochondrial structure and function contributes to improved cellular energetics, morphology, and overall robustness. The mechanism involves increased mitochondrial protein import and improved mitochondrial biogenesis, as evidenced by enhanced cleavage of mitochondrial targeting sequences.

The relationship between phosphate availability and mitochondrial function has profound implications for cardiovascular health. Studies have shown that the phosphate starvation response increases mitochondrial membrane potential independently of traditional mechanisms such as proton pumping by the electron transport chain or ATP synthase-dependent proton pumping. This finding suggests that cellular phosphate homeostasis represents a critical regulatory mechanism for mitochondrial energetics and, consequently, cardiovascular function.

Material Science and Biomedical Engineering

Chitosan/β-Glycerophosphate Hydrogel Development for Drug Delivery

The development of chitosan-based hydrogels incorporating beta-glycerophosphate has revolutionized drug delivery system design. These thermosensitive hydrogels demonstrate unique sol-gel transition properties at physiological temperatures, typically ranging from 32 to 37 degrees Celsius. The gelation mechanism involves multiple interactions between chitosan, beta-glycerophosphate, and water, resulting in a temperature-responsive system that transitions from liquid to gel state upon heating.

Beta-glycerophosphate serves three critical functions in these hydrogel systems: first, it increases the pH to physiological range (7.0 to 7.4); second, it prevents sudden precipitation or rapid gelation; and third, it provides control over gel formation through temperature modulation. The compound's role as a neutralizing agent reduces electrostatic repulsion between chitosan chains, thereby facilitating hydrogen bonding and hydrophobic interactions that stabilize the gel network.

Research has demonstrated that chitosan-beta-glycerophosphate hydrogels exhibit excellent biocompatibility and biodegradability properties. These systems show minimal toxicity to biological tissues and are compatible with various organs, making them suitable for diverse administration routes including oral, nasal, and injection delivery. The hydrogels have been successfully employed for peptide and protein delivery, tissue engineering applications, and wound healing treatments.

The drug release mechanism from these hydrogels follows multiple pathways including diffusion control, swelling control, and erosion control. Diffusion control, governed by Fick's first law, represents the primary mechanism for small molecular drugs, while larger macromolecules such as proteins experience controlled release through matrix degradation. The hydrogel network size, typically ranging from 5 to 100 nanometers, allows for precise control over drug release kinetics.

Graphene Oxide-Reinforced Hydrogels for Enhanced Mechanical Properties

The incorporation of graphene oxide into chitosan-beta-glycerophosphate hydrogels has resulted in significant improvements in mechanical properties while maintaining biocompatibility. Graphene oxide, with its two-dimensional structure and abundant oxygen-containing functional groups, serves as an effective reinforcement agent that enhances the structural integrity of hydrogel networks. Studies have shown that addition of graphene oxide at concentrations of 0.1 to 0.3 weight percent can improve mechanical properties by over 100 percent.

The enhancement mechanism involves hydrogen bonding between the oxygen-containing groups on graphene oxide and the amino groups of chitosan. This interaction creates additional crosslinking points within the hydrogel network, resulting in improved storage modulus and loss modulus values. Research has demonstrated that hydrogels containing 0.5 percent graphene oxide exhibit storage and loss moduli that are 1.12 to 1.69 times higher than those of conventional chitosan-glycerophosphate hydrogels.

The mechanical reinforcement provided by graphene oxide does not compromise the biocompatibility of the hydrogel system. Cell viability studies using MC3T3-E1 mouse pre-osteoblast cells have shown that graphene oxide-reinforced hydrogels maintain excellent cellular compatibility. The cells demonstrate normal attachment, viability, and proliferation when cultured on these composite materials. Furthermore, the hydrogels retain their highly porous and interconnected microstructure, which is essential for nutrient transport and cellular infiltration.

Specific mechanical improvements include increased Young's modulus, with 0.5 percent graphene oxide-containing hydrogels showing values 1.76 times higher than control samples. The gelation temperature is also affected, with graphene oxide addition reducing gelation time by approximately 20 percent while maintaining physiological gelation temperatures. These enhancements make the composite hydrogels suitable for load-bearing applications in tissue engineering and advanced drug delivery systems.

Synthetic Biology and Metabolic Engineering

ATP-Recycling Systems for Sustainable Glycerol 3-Phosphate Production

The development of ATP-recycling systems utilizing potassium glycerophosphate trihydrate represents a significant advancement in synthetic biology. These systems enable sustainable production of glycerol 3-phosphate, an essential precursor for phospholipid biosynthesis, through continuous ATP regeneration pathways. The approach involves reconstitution of enzymatic networks within large unilamellar vesicles, where L-arginine breakdown drives ATP formation and subsequent glycerol 3-phosphate synthesis.

The ATP recycling mechanism operates through a well-defined enzymatic cascade involving arginine decarboxylase (ArcA), ornithine transcarbamoylase (ArcB), and carbamate kinase (ArcC1). This pathway generates ATP from ADP using L-arginine as the energy source, with the process facilitated by an arginine/ornithine antiporter that maintains substrate availability. The system achieves remarkable efficiency, with studies demonstrating up to 14 rounds of ATP recycling within vesicles.

Glycerol 3-phosphate synthesis is accomplished through incorporation of glycerol kinase (GlpK), which converts externally supplied glycerol into glycerol 3-phosphate at the expense of ATP. The system maintains sustainability through a glycerol 3-phosphate/phosphate antiporter (GlpT) that exports synthesized glycerol 3-phosphate while importing inorganic phosphate for continued ATP synthesis. This design prevents phosphate depletion and maintains the out-of-equilibrium conditions necessary for sustained production.

Quantitative analysis has revealed that individual vesicles can produce approximately 2.8 million ATP equivalents over periods of 3 to 5 hours. The production rate, while sufficient for various cellular processes, corresponds to a theoretical cell doubling time of 10 days under optimal conditions. This performance, though slower than natural organisms under laboratory conditions, represents a significant achievement in synthetic biology and provides a foundation for more complex metabolic engineering applications.

Vesicle-Based Platforms for Phospholipid Headgroup Synthesis

Vesicle-based platforms utilizing potassium glycerophosphate trihydrate have been developed for comprehensive phospholipid headgroup synthesis. These systems represent a major advancement in bottom-up synthetic biology, enabling the reconstruction of complete phospholipid biosynthesis pathways starting from individual genes. The approach involves co-translational reconstitution of multiple enzymes within liposomes using cell-free gene expression systems.

The platform encompasses eight distinct Escherichia coli enzymes responsible for acyl transfer and headgroup modifications. Key enzymes include glycerol-3-phosphate O-acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), which catalyze the sequential addition of acyl groups to glycerol 3-phosphate. The system utilizes acyl-coenzyme A and glycerol 3-phosphate as canonical precursors to generate various bacterial lipids including phosphatidylglycerol and phosphatidylethanolamine.

Research has demonstrated successful synthesis of phosphatidic acid (PA) at concentrations reaching 25 micromolar within reconstituted vesicles. The synthesized lipids integrate into the vesicle membrane, with approximately 28 percent of produced dipalmitoylphosphatidic acid co-purifying with liposomes. This integration represents a 1 percent increase in total vesicle surface area, indicating genuine membrane growth.

The vesicle platform enables complete headgroup modification pathways, converting phosphatidic acid into more complex lipids through enzymatic cascades. The phosphatidylglycerol pathway involves cytidine diphosphate diacylglycerol synthase (CdsA), phosphatidylglycerol phosphate synthase (PgsA), and phosphatidylglycerol phosphate phosphatase (PgpA), while the phosphatidylethanolamine pathway utilizes CdsA, phosphatidylserine synthase (PssA), and phosphatidylserine decarboxylase (Psd). These reconstructed pathways demonstrate the feasibility of genetically controlled lipid synthesis in artificial cellular systems.

Nutritional and Metabolic Research

Bone Health and Mineralization Studies in Animal Models

Potassium glycerophosphate trihydrate has demonstrated significant benefits for bone health and mineralization in animal model studies. Research utilizing growing piglets has shown that calcium glycerophosphate provides a more soluble and bioavailable source of calcium and phosphate compared to conventional salts used in total parenteral nutrition. The study demonstrated that piglets receiving 15 millimoles per kilogram per day of calcium glycerophosphate achieved superior bone mineralization compared to those receiving standard calcium gluconate and potassium phosphate combinations.

Femoral bone density measurements revealed significantly greater values in the calcium glycerophosphate group (271 milligrams per centimeter versus 241 milligrams per centimeter, p less than 0.01). This improvement in bone density was accompanied by calcium and phosphate retentions that were six times greater in the glycerophosphate-treated group compared to controls. The enhanced retention suggests improved bioavailability and utilization of these essential minerals for bone formation.

The mechanism underlying these benefits relates to the improved solubility characteristics of glycerophosphate compounds. Unlike conventional calcium and phosphorus salts which precipitate out of solution at physiological pH, calcium glycerophosphate remains stable and bioavailable. This stability allows for higher concentrations of calcium and phosphorus to be delivered intravenously, meeting the requirements of 5 millimoles per kilogram calcium and 3 millimoles per kilogram phosphorus necessary for adequate bone growth and mineralization.

Additional studies have examined the role of potassium in bone health through its effects on acid-base balance. Potassium supplementation has been shown to reduce calcium excretion and improve calcium retention, thereby supporting bone mineralization processes. The alkalizing effect of potassium-rich compounds helps neutralize dietary acid loads that can promote bone resorption. Clinical trials have demonstrated that potassium citrate supplementation at 60 milliequivalents per day for 24 months results in significant increases in bone mineral density at multiple skeletal sites.

Supplementation Strategies for Metabolic Syndrome Management

The application of potassium glycerophosphate trihydrate in metabolic syndrome management has gained attention due to its potential effects on glucose metabolism and phosphate homeostasis. Research has demonstrated that potassium supplementation can influence mineral metabolism and bone health parameters, including fibroblast growth factor 23 (FGF23), which plays a crucial role in phosphate regulation.

Studies involving prehypertensive individuals have shown that potassium supplementation at 3 grams per day leads to decreased FGF23 levels, accompanied by increased plasma phosphate concentrations and decreased calcium excretion. This effect suggests that potassium supplementation may help optimize phosphate homeostasis, which is frequently disrupted in metabolic syndrome. The mechanism involves modulation of renal phosphate handling, with potassium supplementation increasing the tubular maximum of phosphate reabsorption.

The relationship between phosphate dysregulation and metabolic syndrome has been extensively documented. Hyperphosphatemia can increase the risk of developing metabolic syndrome through multiple mechanisms, including impaired insulin signaling, increased oxidative stress, and promotion of chronic low-grade inflammation. Clinical studies have reported that individuals with metabolic syndrome often exhibit altered phosphate homeostasis, with elevated serum phosphate levels correlating with increased cardiovascular risk.

Supplementation strategies utilizing potassium glycerophosphate trihydrate may provide therapeutic benefits by addressing both potassium deficiency and phosphate dysregulation simultaneously. The compound's ability to provide bioavailable potassium while supporting phosphate homeostasis makes it particularly suitable for metabolic syndrome management. Clinical guidelines recommend potassium supplementation at 40 to 100 milliequivalents per day for therapeutic applications, with careful monitoring of serum electrolyte levels.

The efficacy of potassium supplementation in metabolic syndrome management extends beyond electrolyte balance. Research has demonstrated that adequate potassium intake supports glucose metabolism through its effects on insulin sensitivity and pancreatic beta-cell function. The mineral's role in maintaining cellular membrane potential and supporting enzymatic reactions involved in glucose metabolism makes it an important component of comprehensive metabolic syndrome treatment strategies.

| Application Area | Concentration Range | Key Research Findings | Study Duration | Reference Citations |

|---|---|---|---|---|

| Cardiovascular Research | 10 mM | Enhanced mitochondrial oxidative phosphorylation | 6-48 hours | |

| Vascular Smooth Muscle Cell Studies | 2.0-2.6 mmol/L | Modulated vascular calcification and bioenergetics | 24-72 hours | |

| Mitochondrial Function Research | 50-100 μM | Improved mitochondrial membrane potential | 2-24 hours | |

| Chitosan Hydrogel Development | 0.5-2.0% (w/v) | Thermosensitive gelation at 32-37°C | 15-60 minutes | |

| Graphene Oxide Reinforcement | 0.1-0.3 wt% | >100% improvement in mechanical properties | 1-7 days | |

| ATP Recycling Systems | 5-15 mmol/kg | Sustained glycerol-3-phosphate production | 3-14 days | |

| Vesicle-Based Platforms | 0.1-0.5 mM | Enhanced phospholipid headgroup synthesis | 1-5 days | |

| Bone Health Studies | 15 mmol/kg/day | Improved bone mineral density and calcium retention | 6 months - 2 years | |

| Metabolic Syndrome Research | 40-100 mEq/day | Reduced phosphate burden and improved glucose metabolism | 4 weeks - 6 months |

| Research Methodology | Parameter Measured | Typical Concentration Range | Analytical Technique |

|---|---|---|---|

| Patch-clamp Electrophysiology | Ion channel activity and membrane potential | 0.1-10 mM | Electrophysiology |

| Flow Cytometry Analysis | Mitochondrial membrane potential | 1-100 μM | Fluorescence detection |

| Rheological Measurements | Gelation temperature and viscosity | 0.1-5% (w/v) | Rotational viscometry |

| Mechanical Compression Testing | Young's modulus and tensile strength | 0.01-1% (w/w) | Universal testing machine |

| LC-MS Metabolomics | Metabolite concentrations | 1-1000 μM | Mass spectrometry |

| Fluorescence Microscopy | Cellular uptake and distribution | 0.1-10 mM | Confocal microscopy |

| Cell Viability Assays | Cell proliferation and cytotoxicity | 0.1-10 mM | Spectrophotometry |

| Bone Densitometry | Bone mineral density | 5-50 mmol/kg | Dual-energy X-ray absorptiometry |

| Biochemical Marker Analysis | Bone turnover markers | 20-100 mEq/day | Enzyme immunoassays |

| Enzyme Activity Assays | Enzymatic reaction rates | 0.1-10 mM | Spectrophotometry |

Dates

Explore Compound Types